molecular formula C6H13NO2 B1388104 (S)-4-Methyl-2-(hydroxymethyl)morpholine CAS No. 1159598-33-0

(S)-4-Methyl-2-(hydroxymethyl)morpholine

Cat. No. B1388104
M. Wt: 131.17 g/mol
InChI Key: VGTADGNSGCICTA-LURJTMIESA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Synthesis Analysis

The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .


Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound with the molecular formula NH (CH 2 CH 2) 2 O . It contains a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .


Chemical Reactions Analysis

Iron (III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol . The morpholines were obtained either by C-O or C-N bond formation .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It is a base, and its conjugate acid is called morpholinium .

Safety And Hazards

Morpholine is flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It is toxic in contact with skin or if inhaled .

Future Directions

Morpholino-based drugs are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .

properties

IUPAC Name

[(2S)-4-methylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTADGNSGCICTA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Methyl-2-(hydroxymethyl)morpholine

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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